![molecular formula C8H12S4 B13960686 2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl- CAS No. 57289-11-9](/img/structure/B13960686.png)
2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane is a unique organic compound characterized by its adamantane core structure, which is modified by the presence of sulfur atoms and methyl groups. This compound has the molecular formula C8H12S4 and a molecular weight of 236.44 g/mol . The adamantane core provides a rigid, cage-like structure, which imparts unique chemical and physical properties to the compound.
Méthodes De Préparation
The synthesis of 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane typically involves the reaction of adamantane derivatives with sulfur-containing reagents. One common synthetic route includes the reaction of 1,3-dimethyladamantane with sulfur monochloride (S2Cl2) under controlled conditions . The reaction is carried out in an inert solvent, such as carbon tetrachloride (CCl4), at elevated temperatures to facilitate the formation of the tetrathiaadamantane structure. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.
Applications De Recherche Scientifique
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism by which 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane exerts its effects involves its interaction with specific molecular targets. The sulfur atoms in the compound can form strong interactions with metal ions, making it a potential chelating agent. Additionally, its rigid structure allows it to fit into specific binding sites on proteins or enzymes, inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but its ability to modulate biological processes is of significant interest .
Comparaison Avec Des Composés Similaires
1,10-Dimethyl-2,4,6,8-tetrathiaadamantane can be compared with other similar compounds, such as:
Adamantane: The parent compound, which lacks the sulfur atoms and methyl groups, making it less reactive.
1,3-Dimethyladamantane: A derivative with only methyl groups, lacking the sulfur atoms, resulting in different chemical properties.
Tetrathiaadamantane: A compound with sulfur atoms but without the methyl groups, leading to variations in reactivity and stability.
The uniqueness of 1,10-Dimethyl-2,4,6,8-tetrathiaadamantane lies in its combination of sulfur atoms and methyl groups, which impart distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
57289-11-9 |
|---|---|
Formule moléculaire |
C8H12S4 |
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
1,10-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-4-6-9-5-3-8(2,11-6)12-7(4)10-5/h4-7H,3H2,1-2H3 |
Clé InChI |
XUUOSTKWCBSBOK-UHFFFAOYSA-N |
SMILES canonique |
CC1C2SC3CC(S2)(SC1S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


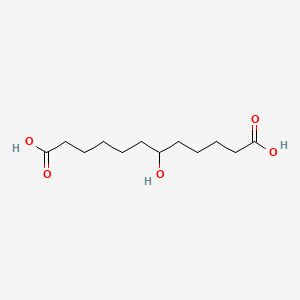
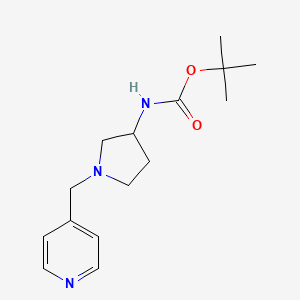
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)
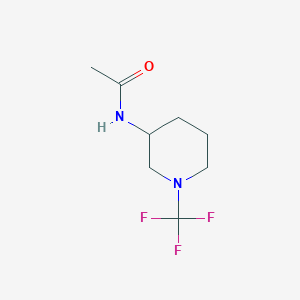




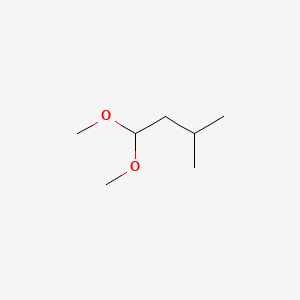
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)

![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
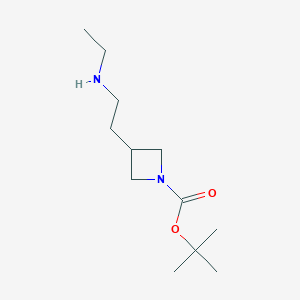
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)
